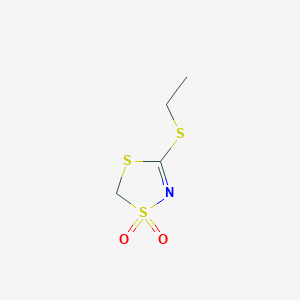
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide, also known as Ethazol, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, the compound has been found to have antitumor properties, which can help to inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Zukünftige Richtungen
There are many future directions for research involving 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the study of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium hydroxide. Another method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of triethylamine. Both of these methods result in the formation of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18137-09-2 |
|---|---|
Produktname |
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide |
Molekularformel |
C4H7NO2S3 |
Molekulargewicht |
197.3 g/mol |
IUPAC-Name |
3-ethylsulfanyl-1,4,2-dithiazole 1,1-dioxide |
InChI |
InChI=1S/C4H7NO2S3/c1-2-8-4-5-10(6,7)3-9-4/h2-3H2,1H3 |
InChI-Schlüssel |
MXMIQPYJDRYAAU-UHFFFAOYSA-N |
SMILES |
CCSC1=NS(=O)(=O)CS1 |
Kanonische SMILES |
CCSC1=NS(=O)(=O)CS1 |
Andere CAS-Nummern |
18137-09-2 |
Synonyme |
3-(Ethylthio)-1,4,2-dithiazole 1,1-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



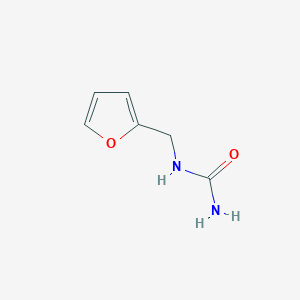
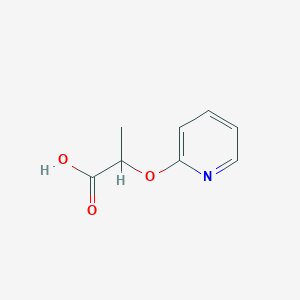
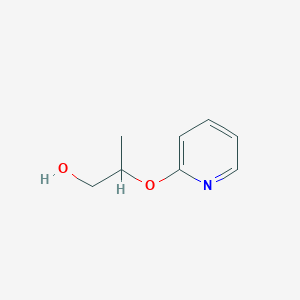
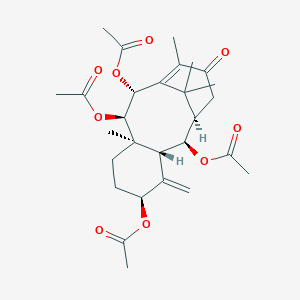
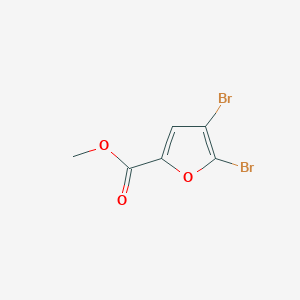
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
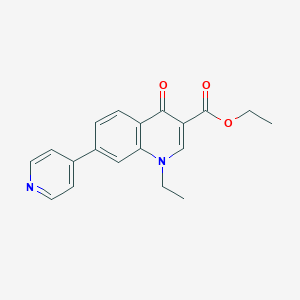
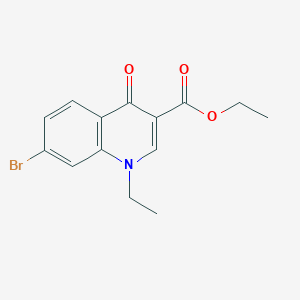
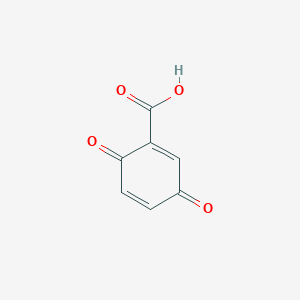
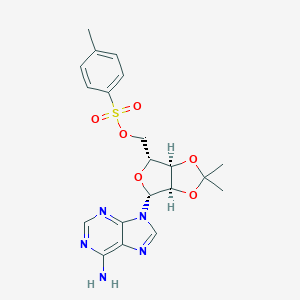
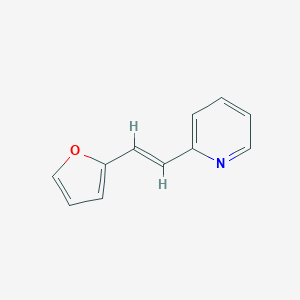
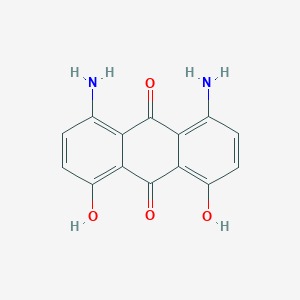
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)